Serpentine bitartrate

Description

Contextualization within Natural Product and Alkaloid Chemistry

Serpentine (B99607) bitartrate (B1229483) is fundamentally defined by its two components: the serpentine alkaloid and bitartrate. The serpentine alkaloid is a member of the vast and structurally complex family of monoterpene indole (B1671886) alkaloids. gcwgandhinagar.comnih.gov These alkaloids are naturally produced by a variety of plants, most notably those from the Apocynaceae family, such as Rauvolfia serpentina (Indian snakeroot) and Catharanthus roseus (Madagascar periwinkle). nih.govscialert.net The core structure of serpentine is a pentacyclic skeleton, and it is biosynthetically related to other significant alkaloids like ajmalicine (B1678821). scialert.netoup.com In fact, serpentine is an oxidation product of ajmalicine. scialert.net

Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological activity. wikipedia.org In their natural state within plants, alkaloids frequently exist as salts of organic acids, such as citrates or tartrates. jocpr.com In chemical and pharmaceutical research, alkaloids are often converted into specific salt forms to enhance their properties. The formation of a bitartrate salt, by reacting the alkaloid with tartaric acid, is a common practice in pharmacology. cambridgescholars.comunodc.org This process can improve the solubility of the alkaloid in water, which is a crucial property for research and potential therapeutic applications. researchgate.netgoogle.com The bitartrate form can also aid in the purification and crystallization of the alkaloid. google.com Therefore, serpentine bitartrate is a specific, research-oriented chemical entity, designed to leverage the inherent bioactivity of the serpentine alkaloid in a more soluble and stable form.

| Compound Name | Chemical Class | Natural Source (examples) |

| Serpentine | Monoterpene Indole Alkaloid | Rauvolfia serpentina, Catharanthus roseus |

| Ajmalicine | Monoterpene Indole Alkaloid | Rauvolfia serpentina, Catharanthus roseus |

| Reserpine (B192253) | Monoterpene Indole Alkaloid | Rauvolfia serpentina |

| Yohimbine (B192690) | Monoterpene Indole Alkaloid | Pausinystalia johimbe, Rauvolfia serpentina |

| Tartaric Acid | Dicarboxylic Acid | Grapes, tamarinds |

Academic Research Landscape and Identified Information Gaps

The academic research landscape surrounding this compound is characterized by a notable disparity: while the parent alkaloid, serpentine, has been the subject of considerable scientific inquiry, specific research focusing on its bitartrate salt is limited.

Research on the serpentine alkaloid itself is well-established. Studies have detailed its biosynthesis from strictosidine, identifying key enzymes in the process, such as serpentine synthase, a cytochrome P450 enzyme. oup.comnih.gov The bioconversion of ajmalicine to serpentine has also been a subject of investigation. scialert.net Furthermore, the pharmacological properties of serpentine and related alkaloids from Rauvolfia species have been explored, with early studies noting their effects on the cardiovascular and central nervous systems. semanticscholar.orgahajournals.org

However, a direct search of academic literature reveals a significant information gap concerning this compound as a distinct compound. There is a lack of comparative studies evaluating the physicochemical and pharmacological properties of this compound against other salt forms or the free base. For other alkaloids, like berberine, research has shown that different salt forms (e.g., organic acid salts versus inorganic acid salts) can exhibit different bioavailabilities. frontiersin.org Similar comparative pharmacokinetic and pharmacodynamic studies for this compound are conspicuously absent. The majority of available information on this compound comes from chemical supplier catalogs, which list it as a research chemical, rather than from peer-reviewed scientific publications detailing its specific use or properties. This indicates that while this compound is available to the research community, it has not been a focus of in-depth academic investigation. The primary information gap, therefore, is the absence of dedicated research to characterize and understand the specific properties and potential advantages or disadvantages of the bitartrate salt of serpentine compared to its parent alkaloid.

Historical Precedents and Related Chemical Entities in Academic Literature

The history of this compound is intrinsically linked to the historical study of its source, Rauvolfia serpentina, and the subsequent isolation and characterization of its constituent alkaloids. The use of Rauvolfia serpentina has roots in traditional medicine, particularly in India, for centuries. actaspsiquiatria.esresearchgate.net

The scientific investigation of Rauvolfia alkaloids began in the early 20th century. In the 1930s, Indian scientists Siddiqui and Siddiqui isolated several alkaloids from Rauvolfia serpentina, which they classified into two groups: the ajmaline (B190527) group and the serpentine group of yellow, stronger bases, which included serpentine and serpentinine. semanticscholar.orgahajournals.org This marked the formal entry of the serpentine alkaloid into the scientific literature.

The mid-20th century saw a surge of interest in Rauvolfia alkaloids, largely driven by the discovery of the potent antihypertensive and tranquilizing effects of reserpine, another key alkaloid from the plant. actaspsiquiatria.es While reserpine took the spotlight, research continued on the other alkaloids, including serpentine. The structural elucidation of these complex molecules was a significant undertaking for organic chemists of the era, relying on classical methods of degradation and spectroscopic analysis as they became available. The total synthesis of serpentine was a notable achievement in the field of organic chemistry, with the first total synthesis being a landmark in validating its complex structure. organic-chemistry.org

The use of tartrate salts has its own historical precedent in alkaloid chemistry. As early as the 19th and early 20th centuries, chemists utilized various acids to form salts for the purpose of purification and characterization. For instance, tartaric acid was used in the extraction and purification of morphine from opium. unodc.org The formation of bitartrate salts became a standard method for improving the handling and study of alkaloids. cambridgescholars.com Thus, the existence of this compound as a research chemical is a direct consequence of these parallel historical developments: the discovery and structural elucidation of the serpentine alkaloid and the established practice of using tartaric acid to create more soluble and crystalline alkaloid salts for research purposes.

| Compound Name | Year of Note | Historical Significance |

| Morphine | 1804 | First alkaloid to be isolated. |

| Rauvolfia serpentina | Ancient | Used in traditional Indian medicine. |

| Serpentine (alkaloid) | 1931 | Isolated and named by Siddiqui and Siddiqui. semanticscholar.org |

| Reserpine | 1952 | Isolation of the key tranquilizing and antihypertensive alkaloid from Rauwolfia. actaspsiquiatria.es |

| Serpentine (alkaloid) | 2015 | First total synthesis reported by the Scheidt group. organic-chemistry.org |

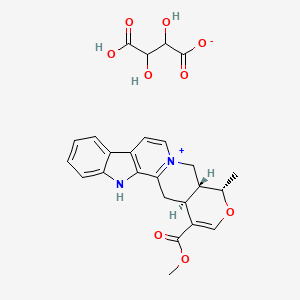

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

58782-36-8 |

|---|---|

Molecular Formula |

C25H26N2O9 |

Molecular Weight |

498.5 g/mol |

IUPAC Name |

methyl (15R,16S,20S)-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |

InChI |

InChI=1S/C21H20N2O3.C4H6O6/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;5-1(3(7)8)2(6)4(9)10/h3-8,11-12,15-16H,9-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,15-,16+;1-,2-/m01/s1 |

InChI Key |

DSBKFQYHOCFEJB-VKSHHDBOSA-N |

SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3=C(C[C@@H]2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |

Canonical SMILES |

CC1C2C[N+]3=C(CC2C(=CO1)C(=O)OC)C4=C(C=C3)C5=CC=CC=C5N4.C(C(C(=O)[O-])O)(C(=O)O)O |

Synonyms |

Serpentine hydrogen tartrate |

Origin of Product |

United States |

Nomenclature, Classification, and Stereochemical Considerations

Systematic Chemical Naming and Structural Descriptors

The systematic name for the serpentine (B99607) cation is (19α)-3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-oxayohimbanium. chemicalbook.com When this cation forms a salt with the bitartrate (B1229483) anion, the resulting compound is referred to as Serpentine bitartrate or Serpentine hydrogen tartrate. sigmaaldrich.combiosynth.com The bitartrate anion is the conjugate base of tartaric acid. wikipedia.org

Structurally, serpentine is a terpene indole (B1671886) alkaloid. scielo.br The molecule possesses a complex pentacyclic structure. The bitartrate portion of the salt is derived from tartaric acid, a dicarboxylic acid with two stereocenters. The chemical formula for this compound is C₂₁H₂₁N₂O₃·C₄H₅O₆. biosynth.com

Structural Descriptors of this compound

| Descriptor | Value |

| Molecular Formula | C₂₁H₂₁N₂O₃·C₄H₅O₆ |

| Molecular Weight | 498.48 g/mol |

| SMILES | COC(=O)C1=COC@@H[C@H]2C[n+]3ccc4c5ccccc5[nH]c4c3CC12.OC@HC(=O)O |

This data is based on available chemical database information. biosynth.com

CAS Registry and Alternative Identifiers in Chemical Databases

The Chemical Abstracts Service (CAS) has assigned the registry number 58782-36-8 to this compound, which is also referred to as Serpentine hydrogen tartrate. sigmaaldrich.combiosynth.com Another closely related CAS number is 18786-24-8 , which is assigned to the serpentine alkaloid cation itself. cas.orgctdbase.orgpharmaffiliates.com It is crucial to use the specific CAS number for the salt form to ensure accurate identification in databases and literature searches.

Alternative identifiers for this compound and the serpentine alkaloid are used across various chemical databases. These identifiers provide additional means of referencing the compound.

Identifiers for Serpentine and its Bitartrate Salt

| Identifier Type | This compound | Serpentine (alkaloid) |

| CAS Registry Number | 58782-36-8 sigmaaldrich.combiosynth.com | 18786-24-8 cas.orgctdbase.orgpharmaffiliates.com |

| Synonyms | Serpentine hydrogen tartrate sigmaaldrich.combiosynth.com | (+)-Serpentine cas.org |

| PubChem CID | Not directly available for the salt | 73391 nih.gov |

| ChEBI ID | Not directly available for the salt | CHEBI:9119 |

This table compiles information from multiple chemical database sources.

Enantiomeric and Diastereomeric Forms of Bitartrate Salts

The stereochemistry of the bitartrate anion is a critical aspect of this compound. Tartaric acid, from which bitartrate is derived, has two chiral centers, leading to the existence of stereoisomers. masterorganicchemistry.com The naturally occurring form is L-(+)-tartaric acid, which has a (2R,3R) configuration. wikipedia.org Its enantiomer is D-(-)-tartaric acid, with a (2S,3S) configuration. A meso form, which is achiral due to an internal plane of symmetry, also exists. masterorganicchemistry.com

When a chiral cation like serpentine reacts with a chiral anion like bitartrate, diastereomeric salts can be formed. rsc.org For instance, if a racemic mixture of a compound is reacted with a single enantiomer of a chiral resolving agent (like L-(+)-tartaric acid), a mixture of diastereomers is produced. researchgate.net These diastereomers have different physical properties, such as solubility, which allows for their separation. rsc.org

The specific enantiomeric form of the bitartrate used in the synthesis of a particular batch of this compound will determine the absolute stereochemistry of the resulting salt. This is a crucial consideration in the synthesis and characterization of such compounds, as different stereoisomers can exhibit different biological activities. The formation of diastereomeric salts is a common strategy in the resolution of racemic mixtures. researchgate.net

Synthetic and Biosynthetic Pathways to Serpentine Bitartrate and Analogues

Chemical Synthetic Methodologies

The total synthesis of serpentine (B99607) and related alkaloids has been a subject of extensive research, driven by their complex structures and significant biological activities. These synthetic endeavors have led to the development of novel and efficient strategies for the construction of the pentacyclic yohimbane scaffold.

Precursor Chemistry and Starting Materials (e.g., Yohimbane Alkaloids)

The chemical synthesis of serpentine relies on the strategic use of precursor molecules that provide the foundational carbon skeleton. Yohimbane alkaloids, a class of structurally related natural products, serve as key precursors and synthetic targets. The biosynthesis of these alkaloids begins with the condensation of tryptamine and the monoterpenoid secologanin, catalyzed by strictosidine synthase, to form strictosidine, the universal precursor to all monoterpene indole (B1671886) alkaloids. mdpi.com

In many synthetic approaches, tryptamine or its derivatives are common starting materials, providing the indolethylamine portion of the serpentine molecule. The remainder of the carbon framework is typically constructed through a series of reactions involving a suitable aldehyde or ketone partner.

Table 1: Key Precursors in Serpentine and Yohimbine (B192690) Alkaloid Synthesis

| Precursor | Role in Synthesis |

|---|---|

| Tryptamine | Provides the indolethylamine moiety. |

| Secologanin | A monoterpenoid precursor in the biosynthesis of yohimbane alkaloids. mdpi.com |

Reaction Design and Optimization for Complex Alkaloid Scaffolds

The construction of the complex, polycyclic scaffold of serpentine necessitates sophisticated reaction design. A cornerstone of many synthetic strategies is the Pictet-Spengler reaction, which forms the tetrahydro-β-carboline core of the molecule. mdpi.comresearchgate.net This reaction involves the cyclization of a tryptamine derivative with an aldehyde or ketone.

Optimization of the Pictet-Spengler reaction is crucial for achieving high yields and controlling stereochemistry. mdpi.com Various catalysts, including Brønsted and Lewis acids, have been employed to promote this transformation. mdpi.com Furthermore, reaction conditions such as solvent, temperature, and the nature of substituents on the reactants can significantly influence the outcome. The development of intramolecular Diels-Alder reactions has also provided a powerful tool for constructing the D and E rings of the yohimbane skeleton. mdpi.com

Stereoselective and Regioselective Synthesis Approaches

A significant challenge in the synthesis of serpentine and its analogues is the precise control of stereochemistry at multiple chiral centers. The yohimbane skeleton contains several stereogenic centers, and their relative and absolute configurations are critical for biological activity.

Stereoselective approaches often involve the use of chiral auxiliaries, catalysts, or starting materials to induce asymmetry. mdpi.com For instance, enantioselective Pictet-Spengler reactions have been developed using chiral phosphoric acids or thiourea-based catalysts to control the formation of the C(3) stereocenter. mdpi.com Regioselectivity, the control of which position on a molecule reacts, is also a key consideration, particularly in functionalization reactions on the indole nucleus or the E ring. osti.gov

Recent advances have focused on divergent synthetic strategies that allow for the selective synthesis of different stereoisomers from a common intermediate, providing access to a wider range of serpentine analogues for structure-activity relationship studies. mdpi.comnih.gov

Engineered Biosynthesis Strategies

The heterologous production of plant-derived alkaloids in microbial hosts offers a promising alternative to chemical synthesis or extraction from natural sources. Engineered biosynthesis leverages the power of synthetic biology and metabolic engineering to reconstruct and optimize complex biosynthetic pathways in tractable microorganisms.

Microbial Host Systems for Alkaloid Production (e.g., Saccharomyces cerevisiae)

The budding yeast Saccharomyces cerevisiae has emerged as a robust and versatile chassis for the production of a wide array of natural products, including monoterpene indole alkaloids. oup.comresearchgate.net Its eukaryotic nature provides a suitable environment for the functional expression of plant-derived enzymes, such as cytochrome P450s, which are often involved in alkaloid biosynthesis. oup.com Furthermore, the well-characterized genetics and physiology of S. cerevisiae, along with a sophisticated genetic toolbox, facilitate the engineering of its metabolism to enhance the production of target compounds. osti.govresearchgate.net

Table 2: Advantages of Saccharomyces cerevisiae as a Host for Alkaloid Production

| Feature | Advantage |

|---|---|

| Eukaryotic cell machinery | Proper folding and post-translational modification of plant enzymes. |

| Genetic tractability | Ease of genetic manipulation for pathway engineering. osti.govresearchgate.net |

| GRAS status | Generally Recognized As Safe, facilitating industrial applications. |

Metabolic Pathway Elucidation and Engineering for Heteroyohimbine Alkaloids

The biosynthesis of heteroyohimbine alkaloids, including serpentine, originates from the central precursor strictosidine. oup.comresearchgate.net The pathway involves a series of enzymatic transformations, including glycosylation, deglycosylation, cyclization, and redox reactions. The elucidation of these pathways has been a significant focus of research, enabling their reconstruction in heterologous hosts.

Metabolic engineering of S. cerevisiae for heteroyohimbine production involves the introduction of the necessary biosynthetic genes from plants, such as Catharanthus roseus or Rauwolfia serpentina. researchgate.net Key enzymes in the pathway include strictosidine synthase, strictosidine β-glucosidase, and various oxidoreductases and cyclases that catalyze the formation of the different heteroyohimbine isomers. researchgate.net

Engineering efforts focus on optimizing the expression levels of pathway enzymes, balancing metabolic fluxes, and increasing the supply of precursors such as geranyl pyrophosphate (GPP) and tryptamine. oup.com This often involves the overexpression of rate-limiting enzymes, the downregulation of competing pathways, and the optimization of fermentation conditions to maximize product titers. oup.comresearchgate.net Through these strategies, significant progress has been made in the microbial production of heteroyohimbine alkaloids and their precursors. oup.com

Bioproduction Yields and Process Optimization

The biotechnological production of serpentine and its analogues, primarily through plant cell and organ cultures, offers a controllable and sustainable alternative to extraction from field-grown plants. nih.gov The yield of these valuable terpenoid indole alkaloids (TIAs) in vitro is often low, necessitating various process optimization strategies to enhance productivity. researchgate.net Research has centered on platforms like plant cell suspensions and hairy root cultures, particularly from species such as Catharanthus roseus and Rauwolfia serpentina, to improve the accumulation of these complex molecules. nih.govnih.govresearchgate.net

Optimization efforts focus on several key areas: manipulation of the culture environment, elicitation, precursor feeding, and metabolic engineering. Each of these strategies aims to stimulate the plant cells' innate biosynthetic pathways to increase the flux towards desired secondary metabolites. researchgate.netnih.gov

Culture Parameter Optimization

The physical and chemical environment of the culture system plays a critical role in both cell growth and secondary metabolite production. In bioreactor cultures of Catharanthus roseus, physical factors such as light have been shown to significantly influence alkaloid profiles. Studies have demonstrated that exposing cell suspension cultures to light can trigger a metabolic switch from ajmalicine (B1678821) accumulation to serpentine accumulation. nih.gov This same study noted that light also suppressed the secretion of both alkaloids into the medium; in darkness, nearly 80% of the ajmalicine and serpentine was found in the medium, whereas light exposure reduced secretion to less than 20%. nih.gov

The composition of the culture medium, including plant growth regulators, is also a key target for optimization. In callus cultures of Rauwolfia serpentina, a combination of 2.5 ppm naphthalene acetic acid (NAA) and 2.5 ppm Kinetin was found to be most effective for callus induction, yielding a reserpine (B192253) content of 0.0021 g/L in the callus after four weeks. researchgate.net

Elicitation Strategies

Elicitation is a highly effective strategy that involves the addition of small amounts of compounds (elicitors) to the culture to induce a defense response, which often includes the enhanced production of secondary metabolites. mdpi.comirispublishers.com Elicitors can be biotic (of biological origin) or abiotic (of non-biological origin). mdpi.com

Biotic Elicitation: Fungal extracts and other microbe-derived molecules are common biotic elicitors. mdpi.com A significant enhancement in serpentine production was observed in the roots of a low-alkaloid Catharanthus roseus cultivar after inoculation with endophytic fungi. The strains Curvularia sp. (CATDLF5) and Choanephora infundibulifera (CATDLF6), which were isolated from an alkaloid-rich cultivar, increased serpentine content by 211.7% and 337.6%, respectively. nih.gov This increase was linked to the upregulation of key genes in the TIA biosynthetic pathway. nih.gov

Abiotic Elicitation: Abiotic elicitors include metal ions, signaling molecules like jasmonates, and other chemical stressors. nih.gov

Metal Ions: In callus cultures of R. serpentina, the addition of copper (Cu²⁺) as an elicitor was shown to increase the production of reserpine. The optimal concentrations were found to be 5 µM and 10 µM, with higher concentrations becoming inhibitory to both cell growth and alkaloid production. smujo.id

Signaling Molecules: Plant defense signaling molecules are potent elicitors. In whole plant cultures of R. serpentina, treatment with 1.5 mg/L methyl jasmonate (MJ) or 1.5 mg/L salicylic acid (SA) led to a substantial increase in reserpine accumulation, reaching 0.456% and 0.440% of dry weight, respectively. researchgate.net

The effectiveness of elicitation depends on optimizing factors such as the choice of elicitor, its concentration, and the timing and duration of its application. nih.gov

| Elicitor | Concentration | Plant System | Target Alkaloid | Observed Yield Increase | Reference |

|---|---|---|---|---|---|

| Curvularia sp. (Endophyte) | N/A | C. roseus roots | Serpentine | 211.7% | nih.gov |

| Choanephora infundibulifera (Endophyte) | N/A | C. roseus roots | Serpentine | 337.6% | nih.gov |

| Copper (Cu²⁺) | 10 µM | R. serpentina callus culture | Reserpine | Increased production (specific % not stated) | smujo.id |

| Methyl Jasmonate (MJ) | 1.5 mg/L | R. serpentina root culture | Reserpine | Yield of 0.456% DW | researchgate.net |

| Salicylic Acid (SA) | 1.5 mg/L | R. serpentina root culture | Reserpine | Yield of 0.440% DW | researchgate.net |

Precursor Feeding and Metabolic Engineering

Directly manipulating the biosynthetic pathway through precursor feeding or genetic engineering provides a more targeted approach to increasing yields.

Precursor Feeding: Supplying the culture with an intermediate compound from the biosynthetic pathway can bypass potential rate-limiting steps and boost the production of the final product. The addition of tryptamine, a key precursor in the TIA pathway, at a concentration of 1.0 mg/L to whole plant cultures of R. serpentina resulted in a 2.2-fold enhancement in reserpine production. researchgate.net

Metabolic and Genetic Engineering: Advances in molecular biology allow for the modification of the genetic makeup of plant cells to enhance metabolic flux towards desired alkaloids. nih.gov

Gene Overexpression: Overexpressing genes that code for key regulatory proteins or enzymes in the biosynthetic pathway is a common strategy. In C. roseus, transgenic lines overexpressing a peroxidase gene (CrPrx) showed higher accumulation levels of both ajmalicine and serpentine. researchgate.net Similarly, upregulation of transcription factors like ORCA3, which regulate multiple pathway genes, was observed in endophyte-inoculated plants that exhibited higher serpentine yields. nih.gov

Hairy Root Cultures: The use of Agrobacterium rhizogenes-mediated transformation to induce hairy roots is a powerful tool for producing secondary metabolites. nih.govfrontiersin.org These transformed roots are known for their genetic stability, rapid growth in hormone-free media, and high productivity. researchgate.netnih.gov In R. serpentina, hairy root clones have been developed that show significant variability in alkaloid content, with the highest-producing clone accumulating reserpine at 0.0858% of dry weight, a level two to three times higher than that found in field-grown roots. researchgate.net

These targeted approaches, often used in combination with optimized culture conditions and elicitation, hold significant promise for the large-scale industrial production of serpentine and related pharmacologically important alkaloids.

| Strategy | Target/Method | Plant System | Target Alkaloid | Observed Result | Reference |

|---|---|---|---|---|---|

| Precursor Feeding | Tryptamine (1.0 mg/L) | R. serpentina whole plant culture | Reserpine | 2.2-fold increase in production | researchgate.net |

| Gene Overexpression | Peroxidase gene (CrPrx) | C. roseus | Serpentine / Ajmalicine | Higher accumulation | researchgate.net |

| Hairy Root Culture | A. rhizogenes transformation (SM 12 clone) | R. serpentina | Reserpine | Yield of 0.0858% DW (2-3x higher than field-grown roots) | researchgate.net |

Advanced Chemical Characterization and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation (e.g., LCMS, MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) are powerful tools for the structural confirmation of serpentine (B99607) and its salts. In the analysis of complex mixtures, such as plant extracts from Rauwolfia serpentina, these techniques provide both separation and detailed structural information.

For the characterization of serpentine, Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) is a commonly employed method. nih.gov This high-resolution mass spectrometry approach allows for the accurate mass measurement of the parent ion, which is crucial for confirming the elemental composition. The analysis is typically performed using an electrospray ionization (ESI) interface in the positive ion mode, where serpentine is detected as its protonated molecule [M+H]⁺ or its molecular ion M⁺. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. This fragmentation pattern is unique to the molecule and serves as a fingerprint for its identification. The fragmentation of the serpentine ion can help to confirm the presence of its characteristic indole (B1671886) alkaloid core structure.

A study utilizing Ultra-High-Performance Liquid Chromatography coupled with a hybrid triple quadrupole linear ion trap mass spectrometer (UHPLC-QqQLIT-MS/MS) in Multiple Reaction Monitoring (MRM) mode has been used for the quantification of serpentine in the ethanolic extract of Rauwolfia serpentina roots and leaves. researchgate.net This targeted approach enhances the sensitivity and selectivity of the analysis.

| Parameter | Description | Reference |

|---|---|---|

| Instrumentation | UHPLC-QToF-MS, UHPLC-QqQLIT-MS/MS | nih.govresearchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | nih.govresearchgate.net |

| Ion Detected | [M+H]⁺ or M⁺ | nih.govresearchgate.net |

| Analysis Mode | Full Scan, Tandem MS (MS/MS), Multiple Reaction Monitoring (MRM) | researchgate.net |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are fundamental for assessing the purity of serpentine bitartrate (B1229483) and for its quantitative analysis in complex mixtures. scialert.netchemistryjournal.in

A typical method for the analysis of serpentine involves reversed-phase chromatography. nih.govresearchgate.net This approach utilizes a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. The separation of serpentine from other related alkaloids is achieved by carefully controlling the composition of the mobile phase, which often consists of a mixture of water and acetonitrile, with the addition of a modifier like formic acid to improve peak shape and resolution. nih.govresearchgate.net

The purity of a serpentine bitartrate sample can be assessed by analyzing the resulting chromatogram. A single, sharp, and symmetrical peak at the expected retention time is indicative of a high-purity sample. The presence of additional peaks suggests the presence of impurities. Photodiode Array (PDA) detectors can be used to further assess peak purity by comparing the UV-Vis spectra across the peak. sepscience.comresearchgate.netchromatographyonline.com Any spectral inconsistencies across the peak may indicate the presence of a co-eluting impurity.

Method validation is a critical aspect of using chromatography for purity and quantitative analysis. This includes demonstrating the method's linearity, accuracy, repeatability, and establishing the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

| Parameter | Description | Reference |

|---|---|---|

| Technique | HPLC, UHPLC | nih.govresearchgate.netscialert.net |

| Stationary Phase | Reversed-phase C18 column | nih.govresearchgate.net |

| Mobile Phase | Water and acetonitrile, both containing 0.05% formic acid | nih.govresearchgate.net |

| Detection | UV, Photodiode Array (PDA), Mass Spectrometry (MS) | nih.govsepscience.com |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of the molecular formula of this compound. Techniques like UHPLC-QToF-MS provide highly accurate mass measurements of the molecular ion, typically with a mass accuracy in the low parts-per-million (ppm) range. nih.govresearchgate.net

By comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the calculated theoretical masses of potential elemental compositions, the most likely molecular formula can be determined. This high degree of mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For serpentine, the expected molecular formula is C₂₁H₂₀N₂O₃. The bitartrate salt would have the formula C₂₁H₂₁N₂O₃⁺ · C₄H₅O₆⁻. HRMS can confirm the elemental composition of the serpentine cation with high confidence.

| Parameter | Value | Reference |

|---|---|---|

| Technique | UHPLC-QToF-MS | nih.govresearchgate.net |

| Molecular Formula (Serpentine Cation) | C₂₁H₂₁N₂O₃⁺ | nih.gov |

| Ionization Mode | Positive ESI | nih.govresearchgate.net |

| Expected Ion | [M+H]⁺ or M⁺ | nih.govresearchgate.net |

Chemical Reactivity and Mechanistic Investigations

Reaction Mechanism Studies of Chemical Transformations

A thorough search of scientific databases reveals no specific studies on the reaction mechanisms of chemical transformations involving serpentine (B99607) bitartrate (B1229483). Mechanistic investigations are contingent upon the prior establishment of defined chemical reactions, which, as noted, are not documented for this compound.

Acid-Base Equilibrium and Salt Stability in Non-Aqueous Systems

There is no specific experimental data available concerning the acid-base equilibrium of serpentine bitartrate in non-aqueous systems. The bitartrate anion is the conjugate base of tartaric acid wikipedia.org. In a non-aqueous solvent, the equilibrium between this compound and its constituent ions would be highly dependent on the solvent's polarity, protic or aprotic nature, and its ability to solvate the respective ions.

The stability of the salt in non-aqueous systems is also not documented. In general, the stability of a salt in a non-aqueous solvent is influenced by factors such as the solvent's dielectric constant and its ability to form hydrogen bonds or other non-covalent interactions with the cation and anion. Without empirical data, any discussion on the acid-base equilibrium and salt stability of this compound in non-aqueous media remains speculative.

Analytical Methodologies for Chemical Detection and Quantification

Development of High-Sensitivity Analytical Protocols for Complex Matrices

Analyzing serpentine (B99607) in complex matrices, such as plant extracts or dietary supplements, presents significant challenges due to the presence of numerous other related alkaloids and interfering substances. nih.govresearchgate.net This necessitates the development of highly sensitive and selective analytical protocols. The primary goal is to achieve low limits of detection (LOD) and quantification (LOQ), enabling the accurate measurement of even trace amounts of the analyte. nih.govresearchgate.net

Modern analytical approaches, particularly those employing mass spectrometry, are often required to achieve the necessary sensitivity and specificity. researchgate.net Techniques like Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS) are utilized for the definitive characterization and confirmation of serpentine in samples. nih.govresearchgate.net The development of these methods involves meticulous validation for parameters including linearity, accuracy, and repeatability to ensure the data is reliable for quality control purposes. nih.gov The complexity of these matrices means that sample preparation, such as Solid Phase Extraction (SPE), is often employed prior to instrumental analysis to clean the sample and concentrate the analytes, thereby enhancing sensitivity. researchgate.net

Chromatographic (e.g., LCMS) and Spectroscopic Quantification

Chromatographic techniques are central to the separation, identification, and quantification of serpentine. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most commonly reported methods. rjpharmacognosy.ir These techniques offer high resolution, separating serpentine from a mixture of other structurally similar alkaloids found in Rauwolfia species, such as ajmaline (B190527), ajmalicine (B1678821), and reserpine (B192253). nih.govoup.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose. A UHPLC system coupled with a mass spectrometer using an electrospray ionization (ESI) interface in positive mode is effective for both confirming the identity of serpentine and quantifying it. nih.govresearchgate.net The detection of the [M+H]+ or M+ ions provides a high degree of specificity. nih.gov

In addition to LC-MS, HPLC coupled with ultraviolet (UV) or photodiode array (PDA) detectors is widely used. nih.govresearchgate.net Serpentine can be detected and quantified by monitoring its UV absorbance at specific wavelengths, such as 268 nm. chemistryjournal.in Spectrophotometric methods have also been developed, involving a chemical reaction (e.g., oxidation with iron(III) and complexation) to produce a colored product that can be measured at a specific wavelength, such as 510 nm. semanticscholar.org High-Performance Thin-Layer Chromatography (HPTLC) is another technique used for both qualitative and quantitative analysis of serpentine and other alkaloids. oup.comresearchgate.net

Table 1: Examples of Chromatographic Conditions for Serpentine Alkaloid Analysis

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UHPLC-UV | Reversed Phase C18 | Water and acetonitrile, both containing 0.05% formic acid | UV/PDA | nih.gov |

| HPLC | μPorasil | Methanol | Fluorometric (280 nm) | oup.com |

| HPLC | Chromolith Performance RP-18e | 0.01 M phosphate buffer (pH 3.5) with 0.5% acetic acid and acetonitrile (gradient) | PDA (254 nm) | researchgate.net |

| HPLC | Not specified | Acetonitrile: Phosphate Buffer (35:65) | UV (268 nm) | chemistryjournal.in |

Standardization and Calibration Procedures using Reference Materials

The accuracy of any quantitative analysis is fundamentally dependent on the quality of the reference materials used for calibration. sigmaaldrich.com Serpentine bitartrate (B1229483) is available as a high-purity primary reference standard from various chemical suppliers. chromadex.comsigmaaldrich.comsigmaaldrich.com These standards are supplied with a certificate of analysis detailing their purity, which is essential for their use in analytical chemistry. chromadex.com

In quantitative analysis, a calibration curve is constructed by preparing a series of solutions of the serpentine bitartrate reference standard at known concentrations. These solutions are then analyzed using the chosen analytical method (e.g., HPLC-UV). The instrumental response (e.g., peak area) is plotted against the concentration to generate a linear regression model. researchgate.net The concentration of serpentine in an unknown sample is then determined by measuring its instrumental response and interpolating the concentration from the calibration curve. nih.gov

The use of a certified reference material like this compound is critical for method validation, which includes assessing:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Accuracy: The closeness of the measured value to the true value, often determined through recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

By using a well-characterized reference standard such as this compound, laboratories can ensure that their analytical results are accurate, reproducible, and comparable over time and between different laboratories. sigmaaldrich.com

Interactions with Inorganic and Material Systems

Complexation Chemistry and Coordination Compound Formation (Chemical Context)

The formation of coordination compounds involves a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. libretexts.orgunidel.edu.ng Ligands act as electron-pair donors (Lewis bases). libretexts.org The serpentine (B99607) bitartrate (B1229483) molecule contains several functional groups with the potential to act as ligands for metal ions.

The serpentine alkaloid structure possesses nitrogen atoms within its heterocyclic rings and oxygen atoms in its methoxycarbonyl group. ontosight.ainih.gov These sites, particularly the nitrogen atoms, are common in alkaloids and can form complexes with metal ions. researchgate.net The bitartrate counterion also presents potential coordination sites with its carboxyl and hydroxyl groups. arkat-usa.org Studies on tartrate-derived ligands have shown their ability to coordinate with transition metals like copper. arkat-usa.org

However, a review of the scientific literature reveals no specific studies on the complexation or coordination chemistry of serpentine bitartrate itself. While the constituent parts of the molecule have theoretical potential for acting as ligands, no experimental data documenting the formation, stability, or structure of such coordination compounds with inorganic elements is currently available. Research has been conducted on enhancing the production of the serpentine alkaloid in plant cultures using metal ions like copper and silver as elicitors, but this work focuses on biosynthetic pathways rather than the formation of stable coordination complexes. researchgate.netuns.ac.id

Role in Catalytic Processes (if acting as a catalyst or ligand in non-biological catalysis)

A catalyst increases the rate of a chemical reaction without being consumed in the process. biosynth.com In organometallic chemistry, ligands play a crucial role by bonding to a metal center and modifying its catalytic activity. libretexts.org The synthesis of complex molecules like yohimbine (B192690) alkaloids often relies on sophisticated catalytic transformations, frequently using transition metals such as rhodium. researchgate.netthieme-connect.comnih.gov

While the broader family of yohimbane alkaloids, to which serpentine belongs, is a major subject in the development of new catalytic synthesis methods, there is no evidence in the reviewed literature that this compound itself functions as a catalyst or as a ligand in non-biological catalysis. researchgate.netthieme-connect.com The research in this area focuses on synthesizing these alkaloids, not using them as catalytic agents. thieme-connect.comnih.gov The complex structure of the serpentine alkaloid, with its multiple ring systems and functional groups, could theoretically be modified to act as a chiral ligand, but no such applications have been reported.

The scientific literature on the catalytic activity of alkaloids is generally focused on biocatalysis, such as the enzymatic reactions within plants that produce these compounds. biorxiv.orgmpg.deoup.com There is a clear distinction between biological catalysts (enzymes) and non-biological catalysts used in industrial or laboratory synthesis. acs.org The current body of knowledge does not indicate a role for this compound in the latter category.

Compound Information Table

| Compound Name | Formula | Notes |

| Serpentine (cation) | C₂₁H₂₁N₂O₃⁺ | An indole (B1671886) alkaloid of the yohimbane class. ontosight.ainih.gov |

| Bitartrate (anion) | C₄H₅O₆⁻ | The conjugate base of tartaric acid. |

| This compound | C₂₁H₂₁N₂O₃·C₄H₅O₆ | The salt formed from the serpentine alkaloid and bitartrate. biosynth.com |

Chemical Properties of this compound

| Property | Value/Description | Source |

| CAS Number | 58782-36-8 | sigmaaldrich.com |

| Molecular Formula | C₂₅H₂₆N₂O₉ | 52.86.42 |

| Molecular Weight | 498.49 g/mol | sigmaaldrich.com |

| IUPAC Name | methyl (4S,4aR,14aS)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate 2,3-dihydroxysuccinate | sigmaaldrich.com |

| Synonym | Serpentine hydrogen tartrate | biosynth.comchemicalbook.com |

| Appearance | Data not available | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | chemicalbook.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Non Clinical Industrial and Research Applications

Utilization as Analytical Standards and Reference Materials in Chemical Research

Serpentine (B99607) bitartrate (B1229483) is established as a reference material and analytical standard in the field of chemical research. sigmaaldrich.comsigmaaldrich.com Chemical suppliers provide the compound, often with certified purity, for use in analytical laboratories. sigmaaldrich.com In this capacity, it serves as a benchmark for identifying and quantifying substances in various analytical procedures.

A specific application involves its use as a reference solution in the analysis of alkaloids from plant sources, such as Rauwolfia serpentina. dss.go.th For instance, a standardized solution of serpentine bitartrate can be used in chromatographic methods to help identify and quantify other alkaloids present in a sample. dss.go.th The availability of this compound as a "phyproof Reference Substance" underscores its role in ensuring the quality and consistency of analytical results in natural product chemistry. sigmaaldrich.com Its use as a pharmaceutical secondary standard further solidifies its function in quality control and research environments. sigmaaldrich.com

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 58782-36-8 | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₁N₂O₃·C₄H₅O₆ | sigmaaldrich.combiosynth.comamericanchemicalsuppliers.com |

| Molecular Weight | 498.48 g/mol | sigmaaldrich.combiosynth.com |

| IUPAC Name | methyl (4S,4aR,14aS)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate 2,3-dihydroxysuccinate | sigmaaldrich.com |

| Synonyms | Serpentine hydrogen tartrate | biosynth.comamericanchemicalsuppliers.com |

| Storage Temperature | 2°C - 8°C | biosynth.comsigmaaldrich.com |

Contribution to the Development of Novel Chemical Synthetic Methodologies

While this compound is categorized by some chemical suppliers as a building block or a reagent for use in areas like asymmetric synthesis, detailed information regarding its specific contributions to the development of novel synthetic methodologies is limited in publicly available literature. 52.86.42advatechgroup.com It is offered as a research compound, which implies its potential use in synthetic chemistry exploration. 52.86.42 However, sources also describe it as an "enigmatic compound whose exact nature and source remain undisclosed," which can present challenges for its practical application and integration into new synthetic protocols. biosynth.com The absence of a clearly defined mode of action or extensive documentation on its reactivity means it is not currently poised for broad integration into established synthetic methodologies. biosynth.com Further investigation is required to elucidate its properties before its potential in developing new chemical syntheses can be fully realized. biosynth.com

Broader Relevance in Chemical Research and Development

The broader relevance of this compound in chemical research and development stems from its identity as a bioactive small molecule and a biochemical. sigmaaldrich.comamericanchemicalsuppliers.com52.86.42 As the bitartrate salt of serpentine, an alkaloid found in plants of the Rauvolfia genus, it is of interest to researchers in life sciences and natural product chemistry. ontosight.ai The compound is made available for a range of research purposes, including its potential use in studies related to chemistry and synthesis. sigmaaldrich.com

Its primary role is that of a research tool, supplied in small quantities for laboratory-scale investigations. americanchemicalsuppliers.com While the parent alkaloid, serpentine, has been a subject of pharmacological study, the bitartrate salt is positioned commercially as a compound for scientific use. americanchemicalsuppliers.com52.86.42ontosight.ai This availability facilitates further exploration into the chemical and biological properties of this class of indole (B1671886) alkaloids.

Future Directions in Serpentine Bitartrate Chemical Research

Comprehensive Elucidation of Undisclosed Chemical Characteristics

A primary frontier in the study of serpentine (B99607) bitartrate (B1229483) is the full characterization of its chemical properties, many of which are currently not well-defined. biosynth.com Future research will need to move beyond basic identification to a more profound, multi-faceted understanding of the molecule's behavior and interactions.

The chemical structure of serpentine bitartrate is notably complex, featuring a yohimbane backbone and multiple functional groups. ontosight.ai A critical area for future research is the study of its stereoisomerism. The molecule contains several chiral centers, which means it can exist in various spatial arrangements (stereoisomers). ontosight.ai Each of these isomers could possess distinct chemical and physical properties, including solubility, stability, and reactivity. A comprehensive study would involve the separation or stereoselective synthesis of these individual isomers, followed by a detailed analysis of their unique characteristics.

Computational chemistry offers a powerful, non-experimental avenue for predicting the molecule's behavior. acs.orgnih.gov Techniques like Density Functional Theory (DFT) can be employed to model the electronic structure and predict reactivity sites, while Molecular Dynamics (MD) simulations can provide insights into the conformational flexibility of the serpentine cation and its interaction with the bitartrate anion and solvent molecules. acs.orgresearchgate.net These computational approaches can guide experimental work, saving significant time and resources by identifying the most promising areas for investigation. nih.gov

Table 1: Known Chemical Data for this compound

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 58782-36-8 | biosynth.comsigmaaldrich.com |

| Molecular Formula | C₂₁H₂₁N₂O₃·C₄H₅O₆ | biosynth.com |

| Molecular Weight | 498.48 g/mol | biosynth.com |

| IUPAC Name | methyl (4S,4aR,14aS)-4-methyl-4a,5,14,14a-tetrahydro-4H-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate 2,3-dihydroxysuccinate | sigmaaldrich.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | chemicalbook.com |

| Synonyms | Serpentine hydrogen tartrate | ontosight.aichemicalbook.com |

This table is interactive. Click on the headers to sort.

Exploration of Novel and Sustainable Synthetic Routes

The development of new synthetic methodologies is crucial for making this compound more accessible for research and potential applications. Future efforts will likely concentrate on both novel chemical syntheses and sustainable, bio-based production platforms.

Current methods for obtaining serpentine often rely on extraction from natural sources, such as plants in the Rauvolfia genus. ontosight.ai Chemical synthesis of such a complex molecule is challenging. ontosight.ai Future research in synthetic chemistry could focus on developing more efficient, high-yield total syntheses. This involves designing novel reaction cascades and employing modern catalytic methods to construct the intricate polycyclic core of the molecule. iiserpune.ac.inlsu.edu

A particularly promising future direction is the adoption of green chemistry principles to create sustainable synthetic routes. nottingham.ac.uk This could involve:

Biocatalysis: Using isolated enzymes or whole-cell systems to perform specific chemical transformations with high selectivity and under mild conditions, minimizing the need for harsh reagents. escholarship.org

Engineered Biosynthesis: A significant leap forward would be the use of synthetic biology to engineer microorganisms like Saccharomyces cerevisiae (yeast) to produce serpentine de novo or from simple precursors. nih.govoup.com Researchers have already demonstrated the production of a serpentine/alstonine mixture at titers of approximately 5 mg/L in engineered yeast, providing a strong foundation for future optimization and scale-up. nih.govoup.com This approach offers the potential for a renewable and scalable production platform, moving away from reliance on potentially scarce plant sources or complex, multi-step chemical syntheses. oup.com

Table 2: Future Research Avenues in Synthesis

| Approach | Key Techniques | Potential Outcome |

|---|---|---|

| Novel Total Synthesis | Tandem reactions, organocatalysis, transition-metal catalysis. | Increased accessibility of serpentine and its analogues for research. |

| Sustainable Chemistry | Use of deep eutectic solvents, one-pot reactions, flow chemistry. | Reduced environmental impact, lower costs, and improved safety of synthesis. nih.govchemrxiv.org |

| Engineered Biosynthesis | CRISPR-dCas9 gene editing, metabolic pathway compartmentalization in yeast. | Scalable, renewable, and cost-effective production of this compound. oup.com |

This table is interactive. Click on the headers to sort.

Advancement of Analytical Platforms for Trace Analysis and Complex Mixtures

As research into this compound expands, the need for advanced analytical methods capable of detecting and quantifying it at low concentrations and within complex matrices will become paramount.

Currently, Liquid Chromatography-Mass Spectrometry (LC-MS) is a key technique used for the analysis of serpentine. nih.govoup.com Future advancements will focus on enhancing the sensitivity and specificity of these methods. This includes the development of ultra-high-performance liquid chromatography (UHPLC) methods coupled with high-resolution mass spectrometry (HRMS) to achieve lower detection limits and more confident identification.

A major challenge lies in analyzing this compound in complex biological or environmental samples, where numerous other compounds can interfere with detection. dss.go.th The development of sophisticated sample preparation techniques, such as selective solid-phase extraction (SPE) based on molecularly imprinted polymers (MIPs), could be a key research area. These tailored materials would selectively bind to this compound, allowing it to be isolated from a complex background prior to analysis.

Furthermore, for comprehensive profiling of samples, more powerful separation techniques may be required. Comprehensive two-dimensional liquid chromatography (LC×LC) offers significantly higher peak capacity than conventional one-dimensional LC, making it an ideal platform for resolving this compound from other alkaloids and metabolites in intricate natural extracts or biosynthetic fermentation broths. uni-due.de Coupling these advanced separation platforms with data analysis tools that leverage machine learning could help to uncover hidden patterns and correlations in large datasets, accelerating our understanding of the compound's metabolic pathways and interactions. ibm.com

Q & A

Q. How can researchers ensure compliance with ethical guidelines when publishing contradictory findings on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.